molecular formula C7H14O3 B3053493 Ethyl 3-hydroxypentanoate CAS No. 54074-85-0

Ethyl 3-hydroxypentanoate

Cat. No. B3053493
CAS RN: 54074-85-0
M. Wt: 146.18 g/mol
InChI Key: YESYELHMPYCIAQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypentanoate, also known as Pentanoic acid, 3-hydroxy-, ethyl ester, is an organic compound with the molecular formula C7H14O3 . It is one of the hydroxypentanoic acids .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxypentanoate consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxypentanoate has a density of 1.0±0.1 g/cm3, a boiling point of 223.0±13.0 °C at 760 mmHg, and a flash point of 88.2±12.6 °C . It has a molar refractivity of 37.7±0.3 cm3, and a molar volume of 145.4±3.0 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-hydroxypentanoate has been utilized in the synthesis of complex chemical structures. For instance, it has been employed in synthesizing orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, which are useful for creating edeine analogs. These structures have significant potential in the development of novel pharmaceutical compounds (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Biofuels and Green Chemistry

In the context of biofuel production, ethyl 3-hydroxypentanoate has been explored as an intermediate in the conversion of γ-valerolactone, derived from lignocellulosic biomass, into valeric esters. These esters show promise as components for gasoline and diesel, indicating a potential application in sustainable energy solutions (Chan-Thaw, Marelli, Psaro, Ravasio, & Zaccheria, 2013).

Biocatalysis and Enantioselective Synthesis

The compound has also been a subject in the study of biocatalytic processes. For example, research focused on the enantioselective reduction of ethyl 3-oxo-5-phenylpentanoate to ethyl 3-hydroxy-5-phenylpentanoate using whole-cell biocatalysts. This process is significant in the context of stereoselective synthesis, which is crucial in the production of enantiomerically pure pharmaceuticals (Żądło et al., 2016).

Sensory Evaluation in Foods and Beverages

Ethyl 3-hydroxypentanoate has been investigated for its sensory properties, particularly in the context of wine. Studies have focused on understanding its role in wine aroma, including the distribution and organoleptic impact of its enantiomers. This research provides insight into the nuanced contributions of such compounds to the complex sensory profiles of beverages (Gammacurta et al., 2018).

Pyrolysis and Thermal Behavior

Research on the pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate provides valuable information about its thermal behavior. This knowledge is crucial in industries where thermal processing plays a key role, such as in the production of polymers or in waste management technologies (Dominguez et al., 1996).

properties

IUPAC Name

ethyl 3-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESYELHMPYCIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311809
Record name Ethyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxypentanoate

CAS RN

54074-85-0
Record name NSC245481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 1.9 g of ethyl R-(+)-3-butyryloxypentanate, 16 ml of 1,2-dichloroethane, 16 ml of ethanol and 0.3 ml of sulfuric acid was refluxed for 40 hours, water and ethyl acetate was added and the mixture was stirred. The separated organic layer was washed with a saturated aqueous solution of sodium bicarbonate and then with water, and dried on anhydrous magnesium sulfate. The solvent was distilled away, and 1.0 g crude product was obtained. The crude product was chromatographically purified, and 0.63 g of ethyl R-(-)-3-hydroxypentanate. [α]D24 =-29.7° (C=0.90, CHCl3). As described above, the optical purity of the obtained compound was tested by using Eu(hfc)3 as a shift agent. It was 88% ee. Moreover, the formulation of the above compounds was supported well by their NMR charts.
[Compound]
Name
ethyl R-(+)-3-butyryloxypentanate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
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reactant
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16 mL
Type
reactant
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Quantity
0.3 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxyvalerate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl propionylacetate was used to replace for ethyl acetoacetate. Yield 50%.
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxypentanoate
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Ethyl 3-hydroxypentanoate
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Citations

For This Compound
68
Citations
K Ushio, J Hada, Y Tanaka, K Ebara - Enzyme and microbial technology, 1993 - Elsevier
… Representative retention times of the diastereomers corresponding to R and S isomers of ethyl 3-hydroxypentanoate were ca. 81.4 and 83.7 min (165C), respectively. Enantiomeric …
Number of citations: 46 www.sciencedirect.com
AJ Carnell, R Head, D Bassett, M Schneider - Tetrahedron: Asymmetry, 2004 - Elsevier
A three step method for the large scale preparation of enantiomerically pure ethyl (S)-3-hydroxybutyrate is reported starting from the commercial biopolymer poly[(R)-hydroxybutyrate]. …
Number of citations: 17 www.sciencedirect.com
AC Dahl, M Fjeldberg, JØ Madsen - Tetrahedron: Asymmetry, 1999 - Elsevier
… of baker's yeast that are capable of reducing ethyl 3-oxopentanoate cannot be thermally denatured so selectively that heat treated yeast can produce ethyl 3-hydroxypentanoate in a …
Number of citations: 61 www.sciencedirect.com
AC Dahl, JØ Madsen - Tetrahedron: Asymmetry, 1998 - Elsevier
… Enantiomeric excess of ethyl 3-hydroxypentanoate produced by the continuous addition of ethyl 3-oxopentanoate to ordinary baker's yeast with and without gluconolactone under …
Number of citations: 58 www.sciencedirect.com
K Umano, Y Hagi, K Nakahara, A Shoji… - Journal of Agricultural …, 1992 - ACS Publications
Volatile constituents of green and ripened pineapples were isolated and identified by gas chromatography and gas chromatography/mass spectrometry. The numbers of volatiles found …
Number of citations: 142 pubs.acs.org
K Furdíková, K Makyšová, I Špánik - Czech Journal of Food Sciences, 2017 - old-aj.cz
… Y2 was characterised by 2-phenylethanol and 1-hexanol, strain Y1 was in close relationship with high amounts of 4-methyl-1-pentanol, iso-amyl alcohol, ethyl 3-hydroxypentanoate and …
Number of citations: 26 www.old-aj.cz
MA Brimble, MK Edmonds - Synthetic communications, 1996 - Taylor & Francis
… has been prepared previously2 by reduction of methyl 3-ethyl-3-hydroxypentanoate which in turn was prepared via the Reformatsky reaction of methyl bromoacetate and diethyl ketone. …
Number of citations: 8 www.tandfonline.com
D Zhu, Y Yang, JD Buynak, L Hua - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
In our effort to search for effective carbonyl reductases, the activity and enantioselectivity of a carbonyl reductase from Sporobolomyces salmonicolor have been evaluated toward the …
Number of citations: 92 pubs.rsc.org
K Javidnia, E Faghih-Mirzaei, R Miri… - Indian Journal of …, 2016 - ncbi.nlm.nih.gov
Chiral alcohols are the key chiral building blocks to many enantiomerically pure pharmaceuticals. The biocatalytic approach in asymmetric reduction of corresponding prochiral ketones …
Number of citations: 16 www.ncbi.nlm.nih.gov
D Buisson, R Azerad, C Sanner, M Larcheveque - Biocatalysis, 1992 - Taylor & Francis
… Noticeably, nearly optically pure R-ethyl-3hydroxypentanoate is easily obtained by this method, a result which compares advantageously with the low optical purity resulting from the …
Number of citations: 48 www.tandfonline.com

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